molecular formula C13H12N2OS B3060135 (2-Hydroxy-4-phenylphenyl)thiourea CAS No. 1820608-16-9

(2-Hydroxy-4-phenylphenyl)thiourea

Cat. No.: B3060135
CAS No.: 1820608-16-9
M. Wt: 244.31
InChI Key: PMNKTFHNBWMUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxy-4-phenylphenyl)thiourea is an organosulfur compound with the molecular formula C13H12N2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a hydroxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxy-4-phenylphenyl)thiourea can be synthesized through a condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, typically involves the reaction of primary amines with carbon disulfide or isothiocyanates under controlled conditions. The process may also include the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-phenylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The hydroxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Hydroxy-4-phenylphenyl)thiourea has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, thiourea, has a similar structure but lacks the hydroxyphenyl and phenyl substitutions.

    Selenourea: Similar to thiourea but with a selenium atom replacing the sulfur atom.

    Urea: Structurally similar to thiourea but with an oxygen atom instead of sulfur.

Uniqueness

(2-Hydroxy-4-phenylphenyl)thiourea is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential biological activity .

Properties

IUPAC Name

(2-hydroxy-4-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13(17)15-11-7-6-10(8-12(11)16)9-4-2-1-3-5-9/h1-8,16H,(H3,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNKTFHNBWMUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259778
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820608-16-9
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820608-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Hydroxy-4-phenylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(2-Hydroxy-4-phenylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
(2-Hydroxy-4-phenylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
(2-Hydroxy-4-phenylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
(2-Hydroxy-4-phenylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
(2-Hydroxy-4-phenylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.